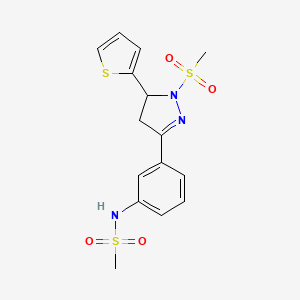

N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic molecule of interest in various fields, including medicinal chemistry and pharmacology

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis:

Formation of the 4,5-dihydro-1H-pyrazole ring: This can be achieved through the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Incorporation of the thiophen-2-yl group: The thiophene moiety is usually introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the methylsulfonyl group: This is often done through sulfonylation reactions, using reagents like methanesulfonyl chloride.

Formation of the phenyl group linkage: The aromatic phenyl group can be introduced using electrophilic aromatic substitution or through amide coupling reactions.

Final methanesulfonamide formation: The methanesulfonamide group is attached in the last step using amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would scale up the synthetic route, optimizing conditions such as temperature, pressure, and catalyst usage to maximize yield and minimize costs. Solvent selection, purification techniques like crystallization or chromatography, and quality control measures ensure the compound meets desired standards for purity and activity.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various chemical reactions:

Oxidation: The thiophene ring and the methylsulfonyl group could be targets for oxidation, leading to sulfone or sulfoxide derivatives.

Reduction: The pyrazole ring may be reduced to hydropyrazole derivatives under hydrogenation conditions.

Substitution: Electrophilic aromatic substitution on the phenyl or thiophene rings can introduce new substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon for hydrogenation, and various electrophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the compound, and substituted analogs that retain the core structural features but possess additional functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to target the IKK-2 pathway, which is crucial for the survival of certain cancer cells .

- Case Study : In vitro assays demonstrated that at concentrations around 10 µM, the compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis .

- Anti-inflammatory Properties

- Antimicrobial Activity

Synthetic Pathways

The synthesis of N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been optimized to enhance yield and purity. Key steps include:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the thiophene moiety through electrophilic substitution methods.

Clinical Trials

Currently, there are ongoing clinical trials assessing the efficacy and safety profile of this compound in treating various conditions such as:

- Chronic inflammatory diseases

- Specific cancer types

Mecanismo De Acción

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. The sulfur-containing groups may form covalent bonds with nucleophilic sites in proteins, altering their function. Pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways critical to disease processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the thiophene ring but retains the core structure.

N-(3-(1-(methylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a furan ring instead of thiophene.

N-(3-(1-(methylsulfonyl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Features a pyridine ring, introducing nitrogen into the aromatic system.

Uniqueness

The inclusion of the thiophene ring imparts unique electronic and steric properties, potentially enhancing biological activity or specificity for certain molecular targets. This structural modification can lead to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.

N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its balance of structural complexity and functional versatility, making it a compound of significant interest in various fields of research.

Actividad Biológica

N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, hereafter referred to as the compound, is a novel sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₈H₁₈N₄O₄S₂

- Molecular Weight : Approximately 406.48 g/mol

- Functional Groups : Includes a methylsulfonyl group, thiophene ring, and a pyrazole moiety.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrazole derivatives. For instance, a study on 1,5-diarylpyrazole compounds demonstrated significant anti-inflammatory effects through inhibition of heat-induced protein denaturation . The structure-activity relationship (SAR) indicated that modifications to the aminomethyl group enhanced anti-inflammatory properties, suggesting that similar modifications in our compound could yield comparable results.

| Compound | Structure | Anti-inflammatory Activity |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |

2. Antibacterial Activity

The compound's potential antibacterial activity has been suggested through its structural similarity to other sulfonamide derivatives that exhibit notable antibacterial properties. A related study found that thiazole-based sulfonamides demonstrated effective inhibition against various bacterial strains including E. coli and S. aureus .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.5 |

| S. aureus | 8 |

| B. subtilis | 9 |

Case Study 1: Synthesis and Evaluation

A synthesis study evaluated several pyrazole derivatives for their biological activities. The findings indicated that the presence of a methylsulfonyl group significantly enhanced the biological activity of the compounds when compared to their non-sulfonated counterparts . This supports the hypothesis that our compound may exhibit enhanced biological properties due to its unique structure.

Case Study 2: Comparative Analysis

A comparative analysis between various sulfonamide derivatives revealed that those with thiophene substitutions exhibited improved pharmacological profiles, including increased solubility and bioavailability. This suggests that our compound may possess similar advantages.

Propiedades

IUPAC Name |

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-6-3-5-11(9-12)13-10-14(15-7-4-8-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYOEQSINKSYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.